The synthesis of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 typically involves the deuteration of the loperamide molecule at specific positions to replace hydrogen atoms with deuterium. This process can be achieved through various methods, including:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing synthesis and ensuring high-quality products.
The molecular structure of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 features a piperidine ring substituted with a chlorophenyl group and a diphenylbutanamide moiety. The presence of deuterium atoms alters the physical properties slightly compared to its non-deuterated counterpart.
The structural representation indicates that the compound maintains the core pharmacophore found in loperamide while allowing for isotopic studies .
Chemical reactions involving 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 include:
These reactions are essential for understanding both the pharmacological activity and metabolic fate of loperamide derivatives.
The mechanism of action for 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 mirrors that of loperamide itself. It primarily acts as an agonist at the μ-opioid receptors in the gut, leading to:
The isotopic labeling does not significantly alter these interactions but facilitates more precise studies on drug behavior within biological systems .
Relevant data regarding thermal properties can be obtained through differential scanning calorimetry (DSC), which reveals melting points and thermal stability characteristics essential for formulation development .
The primary scientific applications of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 include:
These applications highlight its significance in both pharmaceutical research and analytical methodologies, contributing valuable data towards the safe and effective use of loperamide-based therapies.
The deuterated compound 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is systematically named as:4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide [2] [9]. This nomenclature precisely defines:
Its molecular formula is C35H31D6ClN2O2, reflecting the replacement of six hydrogen atoms with deuterium [3] [6]. The non-deuterated analogue has the formula C35H37ClN2O2 [5] [7] [9]. The molecular weight of the deuterated compound is 559.17 g/mol, compared to 553.13 g/mol for the non-deuterated form [3] [7].
Table 1: Molecular Identity Data
Property | 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 | Non-deuterated Analog |
---|---|---|
CAS Number | 1794737-31-7 [2] [6] | 1391052-94-0 [5] [9] |
Molecular Formula | C35H31D6ClN2O2 | C35H37ClN2O2 |
Molecular Weight (g/mol) | 559.17 [3] | 553.13 [7] |
SMILES | [2H]C([2H])([2H])N(C(=O)C(CCN1CCC(O)(CC1)c2ccc(cc2)c3ccc(Cl)cc3)(c4ccccc4)c5ccccc5)C([2H])([2H])[2H] [3] | CN(C)C(=O)C(CCN1CCC(O)(CC1)c2ccc(cc2)c3ccc(Cl)cc3)(c4ccccc4)c5ccccc5 [9] |
Deuterium labeling occurs exclusively at the two N-methyl groups of the butanamide moiety, resulting in six deuterium atoms (D6). Specifically:
The deuterium substitution serves two primary purposes:
NMR Spectroscopy:
FT-IR Spectroscopy:Key absorptions include:
High-Resolution Mass Spectrometry (HRMS):
Table 2: Key Spectroscopic Signatures
Technique | Key Features | Functional Group Assignment |
---|---|---|
1H-NMR | Absence of singlet at 2.8–3.2 ppm | –N(CD3)2 |
13C-NMR | Triplet at ~34–44 ppm (JCD ≈ 20 Hz) | –N(CD3)2 |
FT-IR | 1640–1660 cm−1 (strong); 3200–3400 cm−1 (broad) | Amide C=O; Piperedine O-H |
HRMS | 558.292 ([M+H]+; Δ = +6 Da vs. non-deuterated) | D6-isotopic envelope |
The deuterated and non-deuterated compounds share identical core pharmacophores except for the N-methyl deuteration:
Critical differences include:
Table 3: Structural Comparison with Non-deuterated Analog
Feature | 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 | 4-Dechloro-4-(4-chlorophenyl) Loperamide | Impact of Deuteration |
---|---|---|---|
N-Methyl Groups | –N(CD3)2 | –N(CH3)2 | Altered mass spectrometry signatures |
Molecular Weight | 559.17 g/mol [3] | 553.13 g/mol [7] | +6 Da shift |
Metabolic Sites | Resistant to N-demethylation | Susceptible to N-demethylation | Extended half-life in tracer studies |
Chromatography (RP-HPLC) | Retention time: tR + 0.1–0.3 min | Baseline tR | Slightly increased hydrophobicity |
The structural integrity of the deuterated compound ensures it mirrors the non-deuterated analogue’s chemical behavior while providing distinct advantages in mass-based detection and metabolic studies [2] [6] [8].